molecular formula C18H17ClN2OS B2783563 (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol CAS No. 478031-84-4

(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol

Cat. No.: B2783563
CAS No.: 478031-84-4
M. Wt: 344.86
InChI Key: YLVBEKSZVSERGP-UHFFFAOYSA-N
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Description

The compound "(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol" is a substituted imidazole derivative characterized by:

  • Benzyl group at the N1 position.
  • (4-Chlorophenyl)methylsulfanyl (thioether) group at the C2 position.
  • Hydroxymethyl (-CH2OH) group at the C5 position.

Its molecular formula is C18H17ClN2OS, with a molecular weight of 356.86 g/mol.

Properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVBEKSZVSERGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by targeting key proteins involved in cell growth and apoptosis pathways .

Antimicrobial Effects : The compound displays antimicrobial activity against resistant strains of bacteria and fungi. Its mechanism involves interaction with microbial enzymes, suggesting potential applications in developing novel antibiotics .

Biochemical Research

Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, such as phospholipase A2. This inhibition is critical in understanding drug-induced phospholipidosis and could lead to the development of safer therapeutic agents .

Protein-Ligand Interactions : The unique structure of this compound allows it to interact selectively with various proteins. These interactions are essential for studying enzyme mechanisms and developing inhibitors for therapeutic applications .

Study 1: Antitumor Efficacy

A study demonstrated that (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol significantly inhibited the growth of human leukemia cells. The compound induced apoptosis through the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth by targeting specific enzymes involved in cell wall synthesis, showcasing its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs based on substituents, synthesis routes, and elemental analysis:

Compound Name R1 (N1) R2 (C2) R5 (C5) Molecular Formula Melting Point/State Yield (%) Reference
(1-Benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol Benzyl (4-Cl-Ph)CH2S- -CH2OH C18H17ClN2OS Not reported Not reported
(1-Benzyl-2-(methylthio)-1H-imidazol-5-yl)methanol (Compound 2) Benzyl -SCH3 -CH2OH C12H14N2OS Not reported 69%
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol (Compound 3) Benzyl -SO2CH3 -CH2OH C12H14N2O3S Not reported 54.1%
N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (5b) Benzyl -SO2CH3 -CH2NHPh C19H21N3O3S Not reported Not reported
{1-[(4-Methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol 4-MeO-PhCH2 -SH -CH2OH C12H14N2O2S Not reported Not reported

Key Observations :

  • Synthetic Yield : Methylthio derivatives (e.g., Compound 2) achieve higher yields (69%) than sulfonyl derivatives (54.1%), likely due to fewer oxidation steps .
  • Biological Relevance : Sulfonyl groups (e.g., Compound 3) are critical for COX-2 inhibitory activity, as seen in analogs like 5b, which docks into COX-2 similarly to Celecoxib .

Pharmacological Activity

COX-2 Inhibition
  • Compound 5b (methylsulfonyl derivative) shows hydrogen bonding with Arg513 in COX-2, a key interaction for selective inhibition .
  • Target Compound : The 4-chlorophenylthioether group may sterically hinder binding to COX-2 compared to sulfonamide/sulfonyl groups, reducing inhibitory potency. However, its lipophilicity could favor off-target interactions.
Solubility and Stability
  • Hydroxymethyl Group: Enhances water solubility compared to non-polar substituents (e.g., methyl in Compound 2).
  • Thioether vs.

Biological Activity

The compound (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol is a member of the imidazole family, characterized by its complex structure that includes a benzyl group, a chlorophenyl moiety, and a sulfanyl functional group. This compound has garnered interest due to its potential biological activities, including antibacterial, enzyme inhibitory, and possible anticancer effects.

Chemical Structure

The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 478031-84-4
  • Molecular Formula : C₁₈H₁₇ClN₂OS

Biological Activity Overview

Research indicates that compounds with imidazole and sulfanyl groups often exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antibacterial Activity

In studies evaluating antibacterial properties, compounds similar to this compound have shown moderate to strong activity against various bacterial strains. For instance:

Bacterial Strain Activity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak

These results suggest that the compound may inhibit bacterial growth effectively, particularly against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant in various physiological processes and disease states:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Such inhibition is crucial in therapeutic contexts, particularly for conditions like Alzheimer's disease (AChE inhibition) and urinary infections (urease inhibition) .

Anticancer Potential

The imidazole ring is often associated with anticancer activity. Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects on cancer cell lines. For example, related compounds have demonstrated:

  • IC50 Values : Indicating concentration required to inhibit 50% of cell growth.
    • MCF-7 breast cancer cells: IC50 = 52 nM
    • MDA-MB-231 triple-negative breast cancer cells: IC50 = 74 nM

These findings highlight the potential for this class of compounds in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activities associated with imidazole derivatives:

  • Antibacterial Screening : A series of synthesized imidazoles were tested against multiple bacterial strains. The study found that modifications in the substituents significantly affected antibacterial potency.
  • Enzyme Inhibition Studies : Research involving docking studies has illustrated how these compounds interact with target enzymes at the molecular level, providing insights into their mechanism of action.
  • Anticancer Activity : In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Imidazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

Functionalization : Introducing the benzyl and 4-chlorobenzylsulfanyl groups via nucleophilic substitution or thiol-ene reactions, optimized at 60–80°C in inert atmospheres to prevent oxidation .

Hydroxymethyl Introduction : Oxidation of a methyl group using KMnO₄ or enzymatic methods, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfanyl group integration) .
  • IR Spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹) and C-S vibrations (680–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns to validate the imidazole backbone .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .

Q. What in vitro biological assays are suitable for preliminary screening of its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d,p) optimizes the geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., CYP450 enzymes), with scoring functions (ΔG) validated by experimental IC₅₀ correlations .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and harmonize protocols (e.g., ATP levels in viability assays) .
  • Structural Confirmation : Re-analyze compound purity via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC) to rule out degradation .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA) to identify outliers .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects on activity .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical groups (e.g., hydroxymethyl’s role in hydrogen bonding) .
  • In Silico ADMET : SwissADME predicts bioavailability and toxicity, guiding prioritization of analogs for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., imidazole cyclization), ensuring temperature control (±2°C) .
  • Chiral Purity : Use chiral HPLC (Daicel columns) or enzymatic resolution (lipases) to isolate enantiomers, critical for avoiding off-target effects .
  • Byproduct Mitigation : Implement inline FTIR or PAT tools to monitor intermediates and abort runs if impurities exceed 5% .

Q. How does the hydroxymethyl group influence solubility and membrane permeability in pharmacokinetic studies?

  • Methodological Answer :

  • LogP Measurement : Shake-flask method quantifies partitioning between octanol and PBS (pH 7.4), comparing analogs with/without the hydroxymethyl group .
  • Caco-2 Assays : Measure apical-to-basolateral transport to predict intestinal absorption, with Papp values <1×10⁻⁶ cm/s indicating poor permeability .
  • Molecular Dynamics : Simulate lipid bilayer interactions (CHARMM force field) to assess hydrogen bonding with phospholipid headgroups .

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